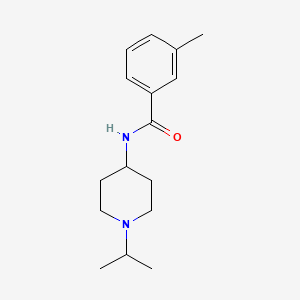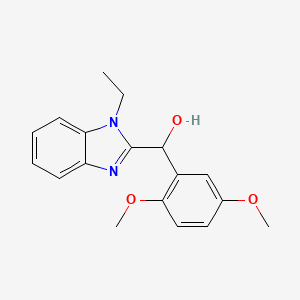
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Its neuroprotective properties are believed to be due to its ability to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol in lab experiments is its ability to exhibit multiple biological activities. This makes it a potential candidate for the development of drugs for various diseases. Additionally, its synthesis method is relatively simple and can be achieved using commercially available reagents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, future research can focus on improving the solubility of this compound in water to make it more suitable for lab experiments.
合成法
The synthesis of (2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol can be achieved using various methods. One of the most commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with 1-ethyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized using a mild oxidizing agent such as hydrogen peroxide to obtain this compound.
科学的研究の応用
(2,5-dimethoxyphenyl)(1-ethyl-1H-benzimidazol-2-yl)methanol has several potential applications in scientific research. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-ethylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-20-15-8-6-5-7-14(15)19-18(20)17(21)13-11-12(22-2)9-10-16(13)23-3/h5-11,17,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMRIXMGCRQOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

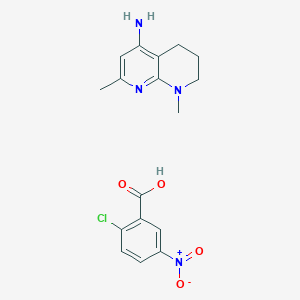
![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
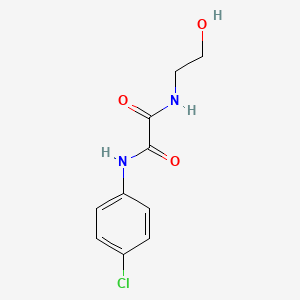
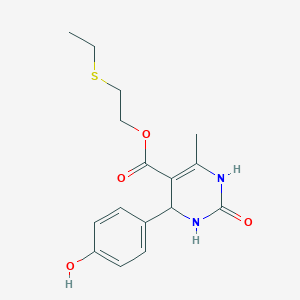
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)


![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)
